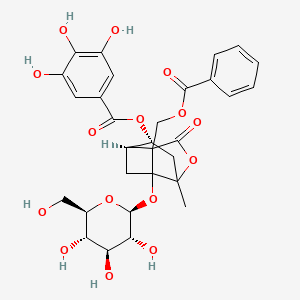

4-O-Galloylalbiflorin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28?,29?,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHIYEMICNYJGK-NJVRKBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12C[C@H]([C@@H]3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-O-Galloylalbiflorin: Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin, a monoterpene glycoside discovered in the roots of the traditional Chinese medicinal plant Paeonia lactiflora, has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and pharmacological characterization of this compound. Detailed methodologies for its isolation and for key biological assays are presented, alongside a summary of its known quantitative biological activities. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the potential of this compound in various therapeutic areas, particularly in neurodegenerative diseases and conditions with an inflammatory component.

Discovery and Structural Elucidation

Isolation from Paeonia lactiflora

This compound is a naturally occurring phytochemical isolated from the dried roots of Paeonia lactiflora Pall.[1][2][3]. The isolation of this compound, along with other monoterpene glycosides, typically involves solvent extraction and subsequent chromatographic purification.

Experimental Protocol: Isolation of this compound

A general procedure for the isolation of this compound from the roots of Paeonia lactiflora is as follows:

-

Extraction: The dried and powdered roots of Paeonia lactiflora are extracted with a 60% aqueous ethanol (B145695) solution[1]. Alternative extraction methods, such as ultrasonic-assisted micelle-mediated extraction using a surfactant like C9-11 Pareth-5, have also been explored for related compounds from this plant source[4].

-

Preliminary Fractionation: The resulting crude extract is subjected to column chromatography over silica (B1680970) gel, Sephadex LH-20, and octadecylsilane (B103800) (ODS) columns to achieve separation of different components[1].

-

Purification: Final purification of this compound is typically achieved through repeated column chromatography until a high degree of purity is obtained[1].

Structural Characterization

The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2].

Spectroscopic Data:

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₁₅ | [7] |

| Molecular Weight | 632.57 g/mol | [7] |

| Mass Spectrometry | ESI-MS, MALDI-TOF/TOF MS | [1][2] |

| NMR Spectroscopy | ¹H NMR, ¹³C NMR, 2D-NMR | [1][5] |

Pharmacological Characterization

This compound has been investigated for a range of biological activities, with a particular focus on its potential in the treatment of neurodegenerative diseases and its effects on drug metabolism.

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. This compound has been identified as a potential inhibitor of BACE1[8][9][10]. Studies have shown that it exhibits a strong and selective inhibitory effect on this enzyme[1].

Experimental Protocol: BACE1 Inhibition Assay (General FRET-based method)

A common method to assess BACE1 inhibition is through a Fluorescence Resonance Energy Transfer (FRET) assay. A generalized protocol is as follows:

-

Reagents: Recombinant human BACE1 enzyme, a specific BACE1 FRET peptide substrate, assay buffer, and the test compound (this compound).

-

Procedure: a. In a 96-well plate, the BACE1 FRET peptide substrate is mixed with the assay buffer. b. Various concentrations of this compound are added to the wells. c. The reaction is initiated by the addition of the diluted BACE1 enzyme. d. The fluorescence is monitored over time using a microplate reader.

-

Data Analysis: The rate of substrate cleavage is determined from the change in fluorescence, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated.

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to inhibit several key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. This suggests a potential for drug-drug interactions when co-administered with substrates of these enzymes[11][12][13].

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

The inhibitory potential of this compound on CYP isoforms is typically evaluated using human liver microsomes. A generalized protocol is as follows:

-

Materials: Pooled human liver microsomes, specific CYP isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam or testosterone (B1683101) for CYP3A4), NADPH regenerating system, and various concentrations of this compound.

-

Incubation: The reaction mixture, containing human liver microsomes, the specific substrate, and this compound, is pre-incubated. The reaction is initiated by the addition of the NADPH regenerating system.

-

Termination and Analysis: The reaction is stopped, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor) to determine the IC₅₀ and Ki (inhibition constant) values.

Table 2: Quantitative Data on the Inhibition of Cytochrome P450 Isoforms by this compound

| CYP Isoform | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Time-Dependent | Reference |

| CYP3A | 8.2 | 4.0 | Non-competitive | Yes | [11][12] |

| CYP2C9 | 13 | 6.7 | Competitive | No | [11][12] |

| CYP2D | 11 | 6.6 | Competitive | No | [11][12] |

Antioxidant and Anti-inflammatory Activities

While specific quantitative data for this compound are limited in the reviewed literature, related compounds and extracts from Paeonia lactiflora are known to possess antioxidant and anti-inflammatory properties[14][15][16][17]. The galloyl group in the structure of this compound is likely a significant contributor to its antioxidant potential. The anti-inflammatory effects of related compounds are often attributed to the modulation of signaling pathways such as NF-κB and MAPK. Further research is needed to quantify these activities specifically for this compound.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of structurally related compounds and the broader effects of Paeonia lactiflora extracts, several pathways are of interest for future research.

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activities against BACE1 and key cytochrome P450 enzymes. Its discovery and characterization open avenues for the development of novel therapeutic agents, particularly for Alzheimer's disease. However, to fully realize its potential, further in-depth research is required.

Future studies should focus on:

-

Developing and publishing detailed, standardized protocols for the isolation and purification of this compound to ensure reproducibility of research findings.

-

Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory activities and to elucidate the specific molecular targets and signaling pathways involved.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Investigating the potential for drug-drug interactions in vivo, given its demonstrated inhibition of major CYP450 enzymes.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic applications of this compound. Continued investigation into this fascinating molecule holds the potential to yield new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [jstage.jst.go.jp]

- 3. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.pan.pl [journals.pan.pl]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals - [thieme-connect.de]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the activity of CYP3A, 2C9, and 2D in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. worldscientific.com [worldscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-O-Galloylalbiflorin by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide outlining the methodologies and data interpretation involved in the structure elucidation of 4-O-Galloylalbiflorin. While this compound has been isolated and characterized, specific, publicly available raw data and detailed experimental spectra are limited. Therefore, the quantitative data presented in the tables below are hypothetical and generated based on established principles of NMR and MS for similar molecular structures. They are intended to illustrate the analytical process and the expected values for this compound.

Introduction

This compound is a monoterpene glycoside acylated with a galloyl group, a compound class of significant interest due to its potential therapeutic properties. It has been isolated from the roots of Paeonia lactiflora. The structural elucidation of such natural products is a critical step in drug discovery and development, relying heavily on modern spectroscopic techniques. This guide details the comprehensive approach to determining the chemical structure of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The core structure consists of albiflorin (B1665693), a pinane-type monoterpenoid, which is glycosidically linked to a glucose molecule. The key structural feature to be confirmed is the position of the galloyl moiety on the albiflorin framework.

Experimental Protocols

Isolation of this compound

The compound is typically isolated from the dried and powdered roots of Paeonia lactiflora. A general isolation workflow is as follows:

-

Extraction: The plant material is extracted with a polar solvent, such as 70% ethanol (B145695) or methanol, at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.

-

Chromatographic Separation: The ethyl acetate or n-butanol fraction, which is expected to contain the target compound, is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.

NMR Spectroscopy

NMR experiments are conducted on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d₆).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Indicates the number of non-equivalent carbons and their chemical environment.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for determining stereochemistry.

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, and tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source is commonly used.

-

Analysis Mode: Data is typically acquired in both positive and negative ion modes to maximize the information obtained.

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused directly into the mass spectrometer or analyzed via LC-MS. The precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Presentation

Hypothetical NMR Data

The following tables summarize the plausible ¹H and ¹³C NMR chemical shifts for this compound, assigned based on its known structure and data from similar compounds.

Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 400 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Albiflorin Moiety | ||||

| 1 | 2.15 | m | CH | |

| 2 | 1.85 | m | CH₂ | |

| 3 | 4.80 | d | 6.0 | CH-O |

| 4 | 5.30 | t | 6.0 | CH-O-Galloyl |

| 5 | 2.30 | m | CH | |

| 6 | 1.50 | s | CH₃ | |

| 7 | 1.10 | s | CH₃ | |

| 8 | 1.35 | s | CH₃ | |

| 9 | 4.50 | d | 12.0 | O-CH₂ |

| 4.35 | d | 12.0 | O-CH₂ | |

| Glucose Moiety | ||||

| 1' | 4.95 | d | 7.5 | Anomeric H |

| 2' | 3.50 | m | CH | |

| 3' | 3.65 | m | CH | |

| 4' | 3.40 | m | CH | |

| 5' | 3.80 | m | CH | |

| 6'a | 3.90 | dd | 12.0, 5.0 | CH₂ |

| 6'b | 3.75 | dd | 12.0, 2.0 | CH₂ |

| Galloyl Moiety | ||||

| 2'', 6'' | 7.10 | s | Ar-H |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 100 MHz)

| Position | δ (ppm) | Assignment |

| Albiflorin Moiety | ||

| 1 | 45.2 | CH |

| 2 | 28.5 | CH₂ |

| 3 | 75.8 | CH-O |

| 4 | 78.0 | CH-O-Galloyl |

| 5 | 48.1 | CH |

| 6 | 22.3 | CH₃ |

| 7 | 25.0 | CH₃ |

| 8 | 21.5 | CH₃ |

| 9 | 70.2 | O-CH₂ |

| 10 | 95.6 | Quaternary C-O |

| Glucose Moiety | ||

| 1' | 102.5 | Anomeric C |

| 2' | 75.3 | CH |

| 3' | 78.1 | CH |

| 4' | 71.9 | CH |

| 5' | 77.5 | CH |

| 6' | 63.0 | CH₂ |

| Galloyl Moiety | ||

| 1'' | 121.5 | Ar-C |

| 2'', 6'' | 110.2 | Ar-CH |

| 3'', 5'' | 146.8 | Ar-C-OH |

| 4'' | 140.1 | Ar-C-OH |

| C=O | 167.5 | Ester C=O |

Hypothetical Mass Spectrometry Data

Table 3: Hypothetical ESI-MS/MS Data for this compound

| Ion Type | m/z (Da) | Formula | Interpretation |

| Precursor Ion | |||

| [M+H]⁺ | 633.2022 | C₃₀H₃₆O₁₅ | Protonated molecule |

| [M+Na]⁺ | 655.1841 | C₃₀H₃₆NaO₁₅ | Sodium adduct |

| [M-H]⁻ | 631.1874 | C₃₀H₃₅O₁₅ | Deprotonated molecule |

| MS/MS Fragments (from [M-H]⁻) | |||

| 479.1600 | C₂₃H₃₁O₁₁ | [M-H - 152]⁻ | Loss of a galloyl group |

| 461.1493 | C₂₃H₂₉O₁₀ | [M-H - 170]⁻ | Loss of gallic acid |

| 317.1337 | C₁₆H₂₁O₇ | [M-H - galloyl - glucose]⁻ | Albiflorin aglycone |

Mandatory Visualizations

Structure Elucidation Workflow

Caption: Workflow for the isolation and structure elucidation of natural products.

Chemical Structure and Key Moieties of this compound

Caption: Key structural components of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines chromatographic separation with advanced spectroscopic analysis. High-resolution mass spectrometry provides the molecular formula and key fragmentation patterns, while a suite of 1D and 2D NMR experiments allows for the precise mapping of proton and carbon skeletons and their connectivity. The HMBC experiment is particularly vital for establishing the ester linkage of the galloyl group to the C4 position of the albiflorin core. Together, these techniques provide unequivocal evidence for the complete chemical structure of the molecule. The hypothetical data presented in this guide serve as a template for what researchers can expect to find when analyzing this and similar natural products.

A Technical Guide to the Biosynthetic Pathway of 4-O-Galloylalbiflorin in Paeonia lactiflora

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Paeonia lactiflora Pall. (herbaceous peony) is a plant of significant medicinal value, primarily due to its rich composition of bioactive secondary metabolites. Among these are monoterpene glycosides, which form the basis for many of its therapeutic effects. This technical whitepaper provides an in-depth examination of the biosynthetic pathway of a specific galloylated monoterpene glycoside, 4-O-Galloylalbiflorin. We synthesize current transcriptomic, metabolomic, and biochemical research to delineate the pathway from primary metabolism to the final complex molecule. This guide includes detailed diagrams of the biosynthetic route, summaries of quantitative data, and the experimental protocols utilized for the identification and characterization of the involved genes and enzymes. The information presented herein serves as a crucial resource for metabolic engineering efforts and the development of novel therapeutics derived from this important medicinal plant.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that originates from central carbon metabolism and involves the convergence of the terpenoid and phenylpropanoid pathways. The overall pathway can be segmented into four major stages:

-

Upstream Isoprenoid Precursor Formation : Synthesis of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Monoterpene Backbone Synthesis : Condensation of IPP and DMAPP to form the C10 precursor geranyl diphosphate (B83284) (GPP), followed by cyclization to create the characteristic pinane (B1207555) skeleton.

-

Formation of Albiflorin (B1665693) : A series of post-modification reactions, including hydroxylation and glycosylation, to produce the direct precursor, albiflorin.

-

Final Galloylation Step : The attachment of a galloyl moiety to the albiflorin backbone to yield the final product, this compound.

The complete proposed pathway is illustrated below.

Upstream Isoprenoid Precursor Formation

The biosynthesis begins with the formation of the five-carbon isoprenoid precursors, IPP and DMAPP. Plants utilize two distinct pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids[1]. While both pathways contribute to the overall isoprenoid pool, the MEP pathway is generally considered the primary source for monoterpene biosynthesis in plastids.

Monoterpene Backbone Synthesis

In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP)[2]. GPP is the universal precursor for all monoterpenes. Subsequently, a monoterpene synthase is responsible for the intricate cyclization of GPP. In P. lactiflora, an α-pinene synthase, designated PlPIN, has been identified and is believed to catalyze the conversion of GPP into the pinane-type skeleton that forms the core of albiflorin[1][3].

Formation of Albiflorin (Post-Modification I)

Following the creation of the monoterpene backbone, a series of tailoring reactions occur. These modifications are crucial for generating the final molecular diversity and bioactivity.

-

Hydroxylation : Enzymes from the Cytochrome P450 (CYP450) superfamily introduce hydroxyl groups at specific positions on the pinane skeleton. This step is critical for subsequent glycosylation and acylation. While the specific CYP450s for albiflorin are not yet fully characterized, transcriptomic analyses have identified numerous candidates, such as CYP71AN24.1[4].

-

Glycosylation : A UDP-dependent glycosyltransferase (UGT) then transfers a glucose molecule, typically from UDP-glucose, to a hydroxyl group on the aglycone (paeoniflorigenin), resulting in the formation of albiflorin[4]. Several UGTs have been identified in P. lactiflora, with UGT91A1.1 being a strong candidate for involvement in monoterpene glycoside biosynthesis[4][5].

The Putative Galloylation of Albiflorin (Post-Modification II)

The final and defining step in the synthesis of this compound is the esterification of the 4-hydroxyl group of the glucose moiety with gallic acid[6].

-

Galloyl Donor Formation : The galloyl moiety is derived from gallic acid, which is synthesized via the shikimate pathway[4]. Gallic acid is then activated, likely to galloyl-CoA, to serve as an acyl donor.

-

Acyltransfer : A specific acyltransferase, putatively a galloyltransferase, catalyzes the transfer of the galloyl group from the donor molecule to albiflorin. While this specific enzyme has not yet been functionally characterized in P. lactiflora, the presence of numerous galloylated compounds in the plant confirms the existence of such enzymatic machinery[4][7]. BAHD acyltransferases are known to be involved in the acylation of monoterpene glycosides in peony, making this family a prime target for identifying the responsible galloyltransferase[4].

Key Genes and Enzymes

The identification of genes involved in the this compound pathway has been accelerated by integrated transcriptomic and metabolomic studies. These analyses compare gene expression profiles with metabolite accumulation patterns across different tissues.

| Enzyme Class | Abbreviation | Function in Pathway | Candidate Genes Identified in P. lactiflora |

| Geranyl Diphosphate Synthase | GPPS | Formation of GPP from IPP and DMAPP | Identified via transcriptome analysis[2] |

| Terpene Synthase | TPS | Cyclization of GPP to form monoterpene skeleton | PlPIN (α-pinene synthase)[1][3] |

| Cytochrome P450 | CYP450 | Hydroxylation of the monoterpene backbone | CYP71AN24.1 (putative)[4] |

| UDP-Glycosyltransferase | UGT | Glycosylation of the aglycone to form albiflorin | UGT91A1.1, UGT88A1 (putative)[4] |

| Acyltransferase | - | Galloylation of albiflorin (putative) | BAHD family members are strong candidates[4] |

Quantitative Analysis

Quantitative data reveals that the biosynthesis and accumulation of these compounds are tightly regulated and tissue-specific. The roots and rhizomes of P. lactiflora are the primary sites for the accumulation of monoterpene glycosides.

Table 4.1: Distribution of Albiflorin and Paeoniflorin (B1679553) in P. lactiflora (Data compiled from multiple studies; values are illustrative of general trends)

| Plant Tissue | Albiflorin Content (mg/g DW) | Paeoniflorin Content (mg/g DW) | Reference |

| Root | 5.0 - 25.0 | 20.0 - 60.0 | [2][8] |

| Rhizome | High (comparable to root) | High (comparable to root) | [1] |

| Stem | Low | Low | [1][9] |

| Leaf | Low to Moderate | Low to Moderate | [1][9] |

| Flower | Very Low | Very Low | [1][9][10] |

This tissue-specific accumulation correlates with the differential expression of biosynthetic genes. For example, the expression of PlPIN and other key upstream genes is significantly higher in the roots compared to aerial parts of the plant.

Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of modern molecular biology and analytical chemistry techniques. The general workflow for identifying and characterizing the biosynthetic genes is outlined below.

Metabolite Extraction and Analysis (UPLC-MS/MS)

This protocol is used to identify and quantify this compound and its precursors.

-

Sample Preparation : Freeze-dry plant tissues (root, stem, leaf, etc.) and grind into a fine powder.

-

Extraction : Extract a precise weight of powder (e.g., 0.5 g) with an appropriate solvent, typically an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 40% methanol)[9]. Perform the extraction using ultrasonication for approximately 30 minutes.

-

Centrifugation & Filtration : Centrifuge the extract at high speed (e.g., 12,000 x g) for 15 minutes. Filter the resulting supernatant through a 0.20 µm membrane to remove particulate matter[9].

-

Analysis : Inject the filtered sample into a UPLC system coupled with a mass spectrometer (e.g., Q-Exactive or Q-TRAP)[9]. Separation is typically achieved on a C18 reverse-phase column. Identification is based on comparison of retention times and mass fragmentation patterns (MS/MS) with authentic standards.

Gene Discovery via Transcriptomics (RNA-Seq)

This method identifies genes whose expression patterns correlate with metabolite accumulation.

-

RNA Extraction : Isolate total RNA from tissues with high and low concentrations of the target metabolite using a commercial kit (e.g., Quick RNA Isolation Kit)[9]. Assess RNA quality and integrity.

-

Library Preparation & Sequencing : Prepare cDNA libraries from the extracted RNA and sequence them using a high-throughput platform (e.g., Illumina).

-

Bioinformatic Analysis : Assemble the sequencing reads into transcripts. Annotate the transcripts by comparing them to public databases (e.g., NCBI nr, KEGG).

-

Differential Expression Analysis : Identify genes that are significantly upregulated in the high-accumulation tissue. Co-expression network analysis (e.g., WGCNA) can further refine the list of candidate genes by identifying modules of genes that are highly correlated with the metabolite profile[4].

Gene Expression Analysis (qRT-PCR)

This technique is used to validate the expression patterns of candidate genes identified from transcriptomics.

-

cDNA Synthesis : Synthesize first-strand cDNA from the same total RNA samples used for RNA-Seq using a reverse transcriptase kit[9][11].

-

Primer Design : Design gene-specific primers for the candidate genes and a stable housekeeping gene (e.g., Actin) for normalization[9].

-

PCR Reaction : Perform the real-time PCR using a SYBR Green-based master mix on a qRT-PCR instrument.

-

Data Analysis : Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene.

In Vitro Enzyme Functional Characterization

This is the definitive step to confirm the function of a candidate gene.

-

Gene Cloning & Expression : Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA and clone it into an expression vector suitable for a heterologous host like E. coli or yeast.

-

Protein Expression & Purification : Induce protein expression in the host system. Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag).

-

Enzyme Assay : Prepare a reaction mixture containing a buffered solution, the purified enzyme, and the putative substrates. For the final galloylation step, this would be albiflorin and an activated galloyl donor (e.g., galloyl-CoA).

-

Product Analysis : After incubation, stop the reaction and extract the products. Analyze the reaction products using UPLC-MS or HPLC to confirm the formation of this compound by comparing with an authentic standard[9].

Conclusion and Future Directions

The biosynthetic pathway of this compound in Paeonia lactiflora represents a confluence of the well-established monoterpenoid and phenylpropanoid pathways. While the upstream steps leading to the precursor albiflorin are increasingly understood, the final, crucial galloylation step remains putative. The research presented provides a strong foundation, highlighting candidate gene families and a clear methodological path toward full elucidation.

Future research should prioritize the functional characterization of the specific acyltransferase responsible for the galloylation of albiflorin. The identification and characterization of this enzyme will not only complete our understanding of this pathway but also provide a powerful tool for synthetic biology approaches. By assembling the entire pathway in a microbial chassis, it may be possible to achieve sustainable, high-yield production of this compound and other valuable medicinal compounds from Paeonia lactiflora.

References

- 1. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]

- 2. Contents of paeoniflorin and albiflorin in two Korean landraces of Paeonia lactiflora and characterization of paeoniflorin biosynthesis genes in peony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two new galloylated monoterpene glycosides, this compound and 4'-O-galloylpaeoniflorin, from the roots of Paeonia lactiflora (Paeoniae radix) grown and processed in Nara Prefecture, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skin health properties of Paeonia lactiflora flower extracts and tyrosinase inhibitors and free radical scavengers identified by HPLC post-column bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of Flavonoid Biosynthetic Gene Families in Paeonia Species and Their Roles in Stamen Petalization of Paeonia lactiflora | MDPI [mdpi.com]

A Technical Guide to the Physicochemical Properties and Bioactivity of 4-O-Galloylalbiflorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin is a monoterpene glycoside and a derivative of albiflorin (B1665693), a compound primarily isolated from the roots of Paeonia lactiflora. The addition of a galloyl moiety to the albiflorin structure significantly influences its chemical properties and biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its role as an androgen receptor antagonist.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. Quantitative data has been compiled from available literature to provide a clear reference for researchers.

| Property | Data | Reference(s) |

| Molecular Formula | C₃₀H₃₂O₁₅ | [1][2] |

| Molecular Weight | 632.57 g/mol | [1][2] |

| CAS Number | 929042-36-4 | [1] |

| Appearance | White or off-white crystalline solid | |

| Melting Point | Data not available in cited literature | |

| Solubility | Soluble in DMSO (10 mg/mL) | [1] |

| Predicted LogP | Data not available in cited literature |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

UV-Vis Spectroscopy

-

The galloyl moiety (a trihydroxybenzoyl group) typically exhibits strong absorption maxima around 270-280 nm.

-

The albiflorin core , containing a benzoate (B1203000) ester, shows absorption maxima around 230 nm. Therefore, the UV-Vis spectrum of this compound is predicted to display significant absorption peaks at approximately 230 nm and 275 nm .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, assigned ¹H and ¹³C NMR spectra for this compound are not published in the available literature. However, the expected shifts can be inferred from the known spectra of its parent compound, albiflorin, and the predictable influence of the 4-O-galloyl substituent.

-

¹H-NMR: The spectrum would show characteristic signals for the albiflorin skeleton, including the methyl group, methylene (B1212753) protons, and methine protons of the pinane (B1207555) core, as well as signals from the glucose and benzoate moieties. The addition of the galloyl group would introduce a characteristic singlet at approximately δ 7.0 ppm for the two aromatic protons on the galloyl ring.

-

¹³C-NMR: The carbon spectrum would be complex, showing signals for all 30 carbons. Key signals would include those for the ester and lactone carbonyls in the albiflorin core, the anomeric carbon of the glucose unit, and aromatic carbons from both the benzoate and galloyl groups. The chemical shift of the C-4 of the glucose moiety would be significantly affected by the attachment of the galloyl group.

Experimental Protocols

Detailed methodologies are crucial for the replication of research and for the development of new analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a general method for the analysis and quantification of this compound in a sample matrix.

Objective: To determine the purity and concentration of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

This compound reference standard

-

Methanol (B129727) (for sample preparation)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of 1 mg/mL this compound reference standard in methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

-

-

Sample Preparation:

-

Accurately weigh the sample and dissolve in methanol to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm (for the galloyl moiety) and 230 nm (for the albiflorin core).

-

Gradient Elution:

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the peak for this compound by comparing the retention time with the reference standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

-

Androgen Receptor (AR) Antagonist Activity Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on androgen receptor signaling.

Objective: To quantify the antagonistic activity of this compound on the androgen receptor.

Cell Line:

-

Prostate cancer cell line (e.g., LNCaP or PC-3) stably transfected with an androgen-responsive element (ARE) driving a luciferase reporter gene.

Reagents:

-

Cell culture medium (e.g., RPMI-1640) with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.

-

Dihydrotestosterone (B1667394) (DHT), a potent AR agonist.

-

Bicalutamide, a known AR antagonist (positive control).

-

This compound test compound.

-

Luciferase assay reagent.

Procedure:

-

Cell Seeding:

-

Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in culture medium with 10% CS-FBS.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control (Bicalutamide) in the assay medium.

-

Remove the seeding medium and treat the cells with the test compounds for 1 hour.

-

-

Agonist Stimulation:

-

Add DHT to all wells (except for the vehicle control) to a final concentration of 1 nM to stimulate AR activity.

-

Incubate the plate for an additional 24 hours.

-

-

Luciferase Measurement:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) if compound toxicity is suspected.

-

Calculate the percent inhibition of DHT-induced AR activity for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration at which 50% of AR activity is inhibited) by fitting the data to a dose-response curve.

-

Biological Activity and Signaling Pathways

Primary Biological Activity: Androgen Receptor Antagonism

The most notable biological activity reported for this compound is its function as an androgen receptor (AR) antagonist. It has been shown to inhibit AR binding with an IC₅₀ of 53.3 μM.[1] The mechanism of action involves the disruption of AR nuclear translocation by competing with the natural ligand, dihydrotestosterone (DHT), for the ligand-binding domain of the receptor.[1] This inhibitory action makes this compound a compound of interest for research into androgen-dependent pathologies, such as prostate cancer.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes in research and development.

Caption: Experimental workflow for isolation and analysis of this compound.

Caption: Inhibition of Androgen Receptor signaling by this compound.

References

4-O-Galloylalbiflorin: A Technical Guide to its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora, is a molecule of significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of its anticipated antioxidant and radical scavenging activities. While direct quantitative data for this compound is not extensively available in current scientific literature, this document synthesizes information on its constituent moieties—albiflorin (B1665693) and gallic acid—to project its potential efficacy. Detailed experimental protocols for key antioxidant assays and relevant signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant and radical scavenging properties are therefore of great interest for therapeutic development. This compound, a component of the well-known traditional medicinal plant Paeonia lactiflora, possesses structural features that strongly suggest significant antioxidant potential. This guide explores this potential through an analysis of its chemical structure and the known activities of its components.

Predicted Antioxidant and Radical Scavenging Activity

The presence of a galloyl group is known to significantly enhance the antioxidant and radical scavenging properties of polyphenolic compounds. This is attributed to the three phenolic hydroxyl groups on the galloyl moiety, which can readily donate hydrogen atoms to neutralize free radicals.

Quantitative Data on Related Compounds

To provide a comparative context, the following table summarizes the antioxidant activities of albiflorin and gallic acid, the constituent parts of this compound. This data strongly supports the hypothesis that this compound is a potent antioxidant.

| Compound/Extract | Assay | IC50 / Activity | Reference(s) |

| Albiflorin | Cellular ROS reduction | Protected myoblasts from H2O2-induced oxidative stress | [1] |

| Albiflorin | Cellular signaling | Activated the Nrf2/HO-1 antioxidant pathway | [1][2] |

| Gallic Acid | DPPH Radical Scavenging | IC50 values reported in the low µM range | [3] |

| Gallic Acid | ABTS Radical Scavenging | IC50 values reported in the low µM range | [3] |

| Paeonia lactiflora Root Extract | DPPH Radical Scavenging | Exhibited significant free radical scavenging effect | [4][5] |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Preparation of positive control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Phosphate-buffered saline (PBS) or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Preparation of positive control: Prepare a series of dilutions of ascorbic acid or Trolox.

-

Assay:

-

To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the blank, add 20 µL of the solvent instead of the sample solution.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways and Experimental Workflows

The antioxidant activity of natural compounds is often mediated through the modulation of specific cellular signaling pathways. Based on studies of albiflorin, it is plausible that this compound exerts its antioxidant effects via the Nrf2/HO-1 pathway.

Figure 1. A generalized workflow for determining the in vitro antioxidant activity of this compound.

Figure 2. A proposed signaling pathway for the antioxidant action of this compound, involving the Nrf2/HO-1 axis.

Conclusion

While direct quantitative evidence for the antioxidant and radical scavenging activity of this compound is currently limited, the existing literature on its constituent parts, albiflorin and gallic acid, provides a strong theoretical basis for its potent antioxidant capacity. The presence of the galloyl moiety, in particular, suggests a high degree of radical scavenging potential. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future research to quantitatively assess the efficacy of this compound and elucidate its mechanisms of action. Such studies are crucial for the potential development of this natural compound as a therapeutic agent for oxidative stress-related diseases. Further investigation is warranted to isolate and quantify the specific antioxidant and radical scavenging activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidative constituents from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Anti-Inflammatory Screening of 4-O-Galloylalbiflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anti-inflammatory screening of 4-O-Galloylalbiflorin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.

Quantitative Data Summary

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the available quantitative data.

| Compound | Concentration | Inhibition of Nitric Oxide (NO) Production (%) | Reference |

| This compound | 33 µM | Weak Inhibition | [1] |

| Compound | Concentration | Inhibition of Interleukin-6 (IL-6) Production (%) | Reference |

| This compound | 33 µM | ~20% | [1] |

| Compound | Concentration | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production (%) | Reference |

| This compound | 33 µM | ~15% | [1] |

Note: The data is derived from a study by Bi et al. (2017), where this compound was part of a broader screening of monoterpenoids. The term "weak inhibition" for NO production is as described in the study, which presented this particular data graphically without a precise percentage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary anti-inflammatory screening of this compound and its parent compound, albiflorin.

In Vitro Anti-Inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in macrophage-like cells and the subsequent measurement of inflammatory mediators.

2.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[2]

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Cells are pre-incubated with the compound for 2 hours.[2]

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

The cells are then incubated for an additional 24 hours.

-

-

Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide, IL-6, and TNF-α.

2.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Reagent: Griess reagent (a mixture of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Procedure:

-

50 µL of the collected cell culture supernatant is mixed with 50 µL of Griess reagent in a 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

2.1.3. Measurement of Pro-Inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (IL-6 and TNF-α) in the cell culture supernatant.

-

Procedure:

-

Commercially available ELISA kits for mouse IL-6 and TNF-α are used according to the manufacturer's instructions.

-

Briefly, the collected supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

-

After an incubation period, any unbound substances are washed away.

-

A biotin-conjugated detection antibody specific for the cytokine is added, followed by incubation and washing.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

-

After a final wash, a substrate solution is added to the wells, resulting in color development in proportion to the amount of cytokine present.

-

The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm.

-

-

Quantification: The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines provided in the kit. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

Visualization of Pathways and Workflows

The following diagrams were created using the DOT language to illustrate key signaling pathways and the experimental workflow.

Signaling Pathways in LPS-Induced Inflammation

The anti-inflammatory effects of albiflorin, the parent compound of this compound, are thought to be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]

Caption: LPS-induced pro-inflammatory signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro preliminary anti-inflammatory screening of this compound.

Caption: In vitro anti-inflammatory screening workflow.

References

In Vitro Cytotoxicity of 4-O-Galloylalbiflorin on Cancer Cell Lines: A Technical Guide

Introduction

4-O-Galloylalbiflorin is a galloylated monoterpene glucoside. The addition of a galloyl moiety to a natural product core, such as albiflorin (B1665693) from Paeonia lactiflora, can significantly modulate its biological activities, often enhancing its cytotoxic and pro-apoptotic effects. Galloylated compounds are known to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and induction of cell death. This guide provides a comprehensive overview of the potential in vitro cytotoxicity of this compound, drawing parallels from research on similar compounds.

Potential Cytotoxic Effects on Cancer Cell Lines

Based on studies of Paeonia lactiflora extracts and other galloylated glucosides, it is hypothesized that this compound could exhibit cytotoxic activity against a range of cancer cell lines. The following table summarizes the cytotoxic effects of related compounds.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Paeonia lactiflora Pall Extract | TSGH-8301 (Bladder Cancer) | Not specified, but showed growth inhibition | [1] |

| 1,6-di-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 48.3 µM | [2] |

| 1,6-di-O-galloyl-β-D-glucopyranose | HL-60 (Leukemia) | 35.7 µM | [2] |

| 1,6-di-O-galloyl-β-D-glucopyranose | HeLa (Cervical Cancer) | 54.2 µM | [2] |

| 1,4,6-tri-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 27.5 µM | [2] |

| 1,4,6-tri-O-galloyl-β-D-glucopyranose | HL-60 (Leukemia) | 17.2 µM | [2] |

| 1,4,6-tri-O-galloyl-β-D-glucopyranose | HeLa (Cervical Cancer) | 29.8 µM | [2] |

| (-)-gallocatechin gallate (GCG) | T47D (Breast Cancer) | 34.65 µM (24h), 23.66 µM (48h) | [3] |

| (-)-epigallocatechin gallate (EGCG) | MCF7 (Breast Cancer) | Showed cytotoxic activity | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (e.g., bladder, leukemia, cervical, breast) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Visualizations

Experimental Workflow

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Hypothetical Signaling Pathway for Apoptosis Induction

Caption: Hypothetical apoptotic signaling pathways induced by this compound.

Hypothetical Cell Cycle Arrest Pathway

Caption: Hypothetical cell cycle arrest pathways mediated by this compound.

Conclusion

While direct evidence for the in vitro cytotoxicity of this compound on cancer cell lines is currently lacking, the existing literature on related compounds from Paeonia lactiflora and other galloylated natural products provides a strong rationale for investigating its potential as an anticancer agent. The experimental protocols and hypothetical mechanisms of action outlined in this guide offer a solid framework for future research in this area. Such studies would be crucial in determining the specific cancer cell lines most sensitive to this compound and in elucidating the molecular pathways through which it exerts its cytotoxic effects.

References

The Neuroprotective Potential of 4-O-Galloylalbiflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the neuroprotective properties of 4-O-Galloylalbiflorin is limited. This document synthesizes available data on its constituent components, gallic acid and albiflorin (B1665693) (structurally similar to paeoniflorin), and the closely related compound 6'-O-galloylpaeoniflorin (GPF), to extrapolate the potential neuroprotective mechanisms of this compound. The findings presented herein are intended to guide future research and are not definitive evidence of the therapeutic efficacy of this compound.

Introduction

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This compound, a natural compound, presents a promising scaffold for neuroprotective drug development due to the established biological activities of its constituent moieties and structurally similar compounds. This technical guide provides a comprehensive overview of the current understanding of the potential neuroprotective effects of this compound, drawing from studies on gallic acid, paeoniflorin (B1679553), and 6'-O-galloylpaeoniflorin.

Core Neuroprotective Mechanisms

The potential neuroprotective effects of this compound are likely attributed to its ability to modulate key signaling pathways involved in cellular stress responses and inflammation. Based on evidence from related compounds, two primary pathways have been identified: the PI3K/Akt/Nrf2 signaling pathway , which is crucial for antioxidant defense, and the TLR4/NF-κB signaling pathway , a key regulator of neuroinflammation.

Attenuation of Oxidative Stress via the PI3K/Akt/Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in various neurological disorders. Evidence suggests that 6'-O-galloylpaeoniflorin (GPF) exerts significant neuroprotection by activating the PI3K/Akt/Nrf2 pathway.[1] This pathway is a central regulator of cellular antioxidant responses.

-

PI3K/Akt Activation: GPF has been shown to increase the phosphorylation of Akt, a key downstream target of PI3K, indicating the activation of this survival signaling pathway.

-

Nrf2 Nuclear Translocation: Activation of Akt leads to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus.

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Upregulation of these genes enhances the cellular capacity to neutralize ROS and mitigate oxidative damage.

Inhibition of Neuroinflammation via the TLR4/NF-κB Pathway

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a detrimental role in the progression of neurodegenerative diseases and the exacerbation of ischemic brain injury. Paeoniflorin has been demonstrated to suppress neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[2][3]

-

TLR4 Inhibition: Paeoniflorin can downregulate the expression of Toll-like receptor 4 (TLR4), a key pattern recognition receptor that triggers inflammatory responses upon binding to damage-associated molecular patterns (DAMPs) released from injured cells.[2]

-

NF-κB Inhibition: By inhibiting TLR4, paeoniflorin prevents the activation of the downstream transcription factor NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.

-

Reduced Pro-inflammatory Cytokine Production: The inhibition of the TLR4/NF-κB pathway leads to a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from in vitro and in vivo studies on 6'-O-galloylpaeoniflorin (GPF), paeoniflorin, and gallic acid, which collectively suggest the potential neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects

| Compound | Model | Cell Line | Concentration | Outcome Measure | Result |

| 6'-O-Galloylpaeoniflorin (GPF) | Oxygen-Glucose Deprivation (OGD) | PC12 | 10, 50, 100 µM | Cell Viability (CCK-8) | Increased cell viability in a dose-dependent manner.[1] |

| 6'-O-Galloylpaeoniflorin (GPF) | Oxygen-Glucose Deprivation (OGD) | PC12 | 10, 50, 100 µM | LDH Release | Decreased LDH release in a dose-dependent manner.[1] |

| Paeoniflorin | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | PC12 | 25, 50, 100, 200 µM | Cell Viability | Significantly enhanced cell viability.[6] |

| Paeoniflorin | Lipopolysaccharide (LPS) | BV2 Microglia | 10⁻⁶, 10⁻⁵, 10⁻⁴ M | TNF-α, IL-6, IL-1β, NO levels | Notably diminished levels of pro-inflammatory mediators.[4] |

| Gallic Acid | Lipopolysaccharide (LPS) | BV2 Microglia | 25, 50, 100 µM | Nitric Oxide (NO) Production | Reduced NO levels.[7] |

| Gallic Acid | 6-hydroxydopamine (6-OHDA) | SH-SY5Y | 100 µM | Cell Viability | Increased cell viability by 10-15%.[8] |

Table 2: In Vivo Neuroprotective Effects

| Compound | Model | Animal | Dosage | Outcome Measure | Result |

| 6'-O-Galloylpaeoniflorin (GPF) | Middle Cerebral Artery Occlusion (MCAO) | Rat | Not Specified | Infarct Volume | Significantly reduced infarct volume.[1] |

| Paeoniflorin | Middle Cerebral Artery Occlusion (MCAO) | Rat | 20, 40 mg/kg | Infarct Volume | Dose-dependently reduced infarction area.[9] |

| Paeoniflorin | Middle Cerebral Artery Occlusion (MCAO) | Rat | 5 mg/kg | Plasma TNF-α and IL-1β | Significantly decreased levels.[10] |

| Paeoniflorin | Neonatal Hypoxia/Ischemia (H/I) | Rat | 6.25, 12.5, 25 mg/kg | Cerebral Infarct Volume | Attenuated cerebral infarct volume.[2] |

| Gallic Acid | Bilateral Common Carotid Artery (BCCA) Occlusion | Rat | 50, 100, 200 mg/kg | Antioxidant Defense | Increased antioxidant defense.[11] |

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This model simulates the conditions of ischemic stroke in a cell culture setting.

-

Cell Culture: PC12 cells are cultured in standard medium.

-

OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic incubator (e.g., 94% N₂, 5% CO₂, 1% O₂) for a defined period (e.g., 4 hours).[6]

-

Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).[6]

-

Treatment: The compound of interest (e.g., paeoniflorin) is typically added to the culture medium before, during, or after the OGD period at various concentrations.

-

Assessment: Cell viability (e.g., MTT or CCK-8 assay), lactate (B86563) dehydrogenase (LDH) release (as a measure of cytotoxicity), and markers of apoptosis and oxidative stress are measured.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model is widely used to induce focal cerebral ischemia in rodents.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.

-

Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.[9][10]

-

Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.[9]

-

Treatment: The test compound (e.g., paeoniflorin) is administered via a specific route (e.g., intraperitoneal injection) at various doses and time points relative to the MCAO procedure.[9]

-

Assessment: Neurological deficits are scored, and the infarct volume is measured using techniques like TTC staining. Brain tissue is also collected for histological and molecular analyses (e.g., Western blotting, immunohistochemistry).

In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to study the inflammatory response of microglial cells.

-

Cell Culture: BV2 microglial cells are cultured in standard medium.

-

LPS Stimulation: Cells are treated with LPS (a component of the outer membrane of Gram-negative bacteria) at a specific concentration (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.[7]

-

Treatment: The compound of interest (e.g., gallic acid) is added to the culture medium, typically prior to or concurrently with LPS stimulation.

-

Assessment: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using ELISA. The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins is analyzed by Western blotting or RT-PCR.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotective compounds.

Caption: PI3K/Akt/Nrf2 signaling pathway activation.

Caption: TLR4/NF-κB signaling pathway inhibition.

Caption: Experimental workflow for neuroprotection.

Conclusion and Future Directions

The available evidence on the constituent and structurally related compounds of this compound strongly suggests its potential as a neuroprotective agent. The dual action of mitigating oxidative stress through the PI3K/Akt/Nrf2 pathway and suppressing neuroinflammation via the TLR4/NF-κB pathway positions it as a promising candidate for further investigation in the context of neurodegenerative diseases and ischemic brain injury.

Future research should focus on:

-

Direct evaluation of this compound: Conducting in vitro and in vivo studies specifically with this compound to confirm the hypothesized neuroprotective effects and elucidate its precise mechanisms of action.

-

Pharmacokinetic and pharmacodynamic studies: Determining the bioavailability, brain penetration, and optimal dosing of this compound.

-

Efficacy in various disease models: Assessing the therapeutic potential of this compound in a broader range of animal models of neurodegeneration and brain injury.

-

Structure-activity relationship studies: Synthesizing and evaluating derivatives of this compound to optimize its neuroprotective properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The compiled data and outlined methodologies provide a roadmap for future investigations that could ultimately lead to the development of novel and effective treatments for debilitating neurological disorders.

References

- 1. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paeoniflorin ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paeoniflorin protects PC12 cells from oxygen-glucose deprivation/reoxygenation-induced injury via activating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 9. Paeoniflorin ameliorates ischemic injury in rat brain via inhibiting cytochrome c/caspase3/HDAC4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paeoniflorin Protects against Ischemia-Induced Brain Damages in Rats via Inhibiting MAPKs/NF-κB-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurobiological effects of gallic acid: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of 4-O-Galloylalbiflorin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals